molecular formula C12H10BrNO B14041458 5-Bromo-4-methyl-2-phenoxypyridine

5-Bromo-4-methyl-2-phenoxypyridine

Katalognummer: B14041458
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: CYGSXUNYJSLPBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methyl-2-phenoxypyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated derivative of phenoxypyridine and is used in various chemical reactions and applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine typically involves the bromination of 4-methyl-2-phenoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methyl-2-phenoxypyridine with a brominating agent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methyl-2-phenoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-methyl-2-phenoxypyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-2-phenoxypyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other groups, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as enzymes and receptors, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-phenoxypyridine is unique due to the presence of both the bromine atom and the phenoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .

Eigenschaften

Molekularformel

C12H10BrNO

Molekulargewicht

264.12 g/mol

IUPAC-Name

5-bromo-4-methyl-2-phenoxypyridine

InChI

InChI=1S/C12H10BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

CYGSXUNYJSLPBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1Br)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.